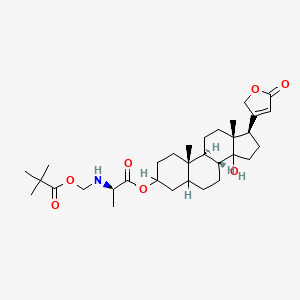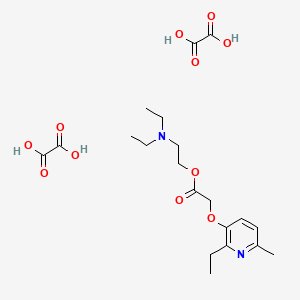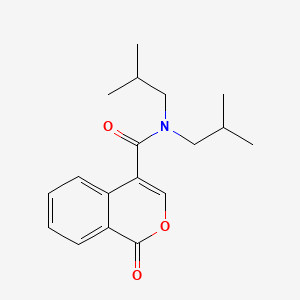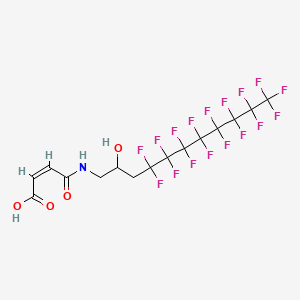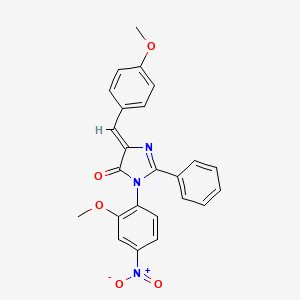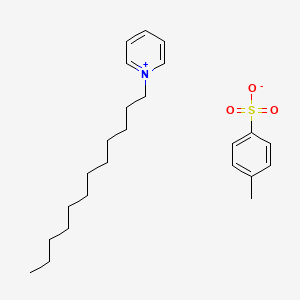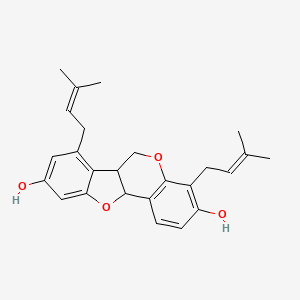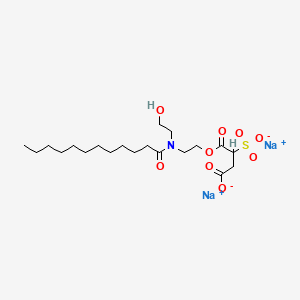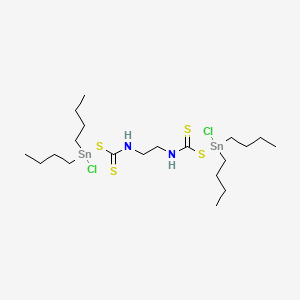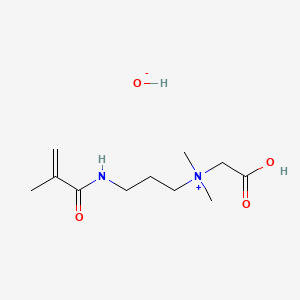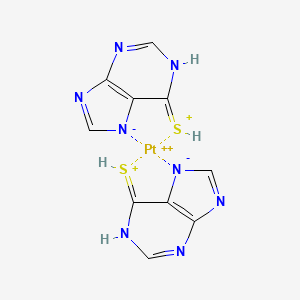
6-Mercaptopurine platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptopurine platinum is a coordination compound that combines 6-mercaptopurine, a well-known antineoplastic agent, with platinum.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine platinum involves the coordination of 6-mercaptopurine with platinum ions. One common method includes reacting 6-mercaptopurine with a platinum(IV) chloride complex in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of a chelate complex where 6-mercaptopurine acts as a bidentate ligand, coordinating through its sulfur and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine platinum undergoes various chemical reactions, including:
Oxidation: The sulfur atom in 6-mercaptopurine can be oxidized, affecting the stability and reactivity of the compound.
Reduction: Platinum(IV) can be reduced to platinum(II), altering the coordination environment and potentially the biological activity.
Substitution: Ligands in the platinum coordination sphere can be substituted with other ligands, modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions using various ligands like chloride or amines
Major Products:
Oxidation: Oxidized derivatives of 6-mercaptopurine.
Reduction: Platinum(II) complexes.
Substitution: New platinum coordination compounds with different ligands
Scientific Research Applications
6-Mercaptopurine platinum has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of platinum complexes.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, combining the effects of 6-mercaptopurine and platinum-based drugs to enhance cytotoxicity against cancer cells
Mechanism of Action
The mechanism of action of 6-mercaptopurine platinum involves multiple pathways:
Inhibition of Nucleic Acid Synthesis: 6-Mercaptopurine interferes with purine metabolism, inhibiting DNA and RNA synthesis.
DNA Crosslinking: Platinum forms crosslinks with DNA, disrupting replication and transcription processes.
Induction of Apoptosis: The combined effects of 6-mercaptopurine and platinum lead to increased apoptosis in cancer cells
Comparison with Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
6-Thioguanine: Another thiopurine used in cancer treatment.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant
Uniqueness: 6-Mercaptopurine platinum is unique due to its dual mechanism of action, combining the antimetabolite properties of 6-mercaptopurine with the DNA crosslinking ability of platinum. This combination potentially enhances its efficacy against cancer cells compared to individual components .
Properties
CAS No. |
20146-85-4 |
|---|---|
Molecular Formula |
C10H8N8PtS2+2 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
platinum(2+);1H-purin-7-id-6-ylidenesulfanium |
InChI |
InChI=1S/2C5H4N4S.Pt/c2*10-5-3-4(7-1-6-3)8-2-9-5;/h2*1-2H,(H2,6,7,8,9,10);/q;;+2 |
InChI Key |
VDQDVOIUYXOUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=[SH+])N1)[N-]C=N2.C1=NC2=C(C(=[SH+])N1)[N-]C=N2.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


